5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. The molecule is substituted with methyl groups at the 5- and 7-positions and an isopropyl group at the 2-position. This structural framework confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its reactivity and biological interactions.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
5,7-dimethyl-2-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H18N4/c1-6(2)9-12-10-11-7(3)5-8(4)14(10)13-9/h6-8H,5H2,1-4H3,(H,11,12,13) |
InChI Key |
HGNFCGGNZBRBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(C)C)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of enaminonitriles and benzohydrazides as starting materials is advantageous due to their availability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, highlighting differences in substituents, synthesis pathways, and biological activities:
Key Insights from Structural Comparisons
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance thermal stability and energetic performance, making them suitable for HEDMs . Hydrophobic Substituents: Para-substituted bromine on benzylthio derivatives (B series) significantly improves vasodilator activity due to enhanced lipophilicity and steric interactions . Amino vs. Thio Groups: Amino-substituted derivatives serve as intermediates, while thio/sulfonyl derivatives exhibit potent herbicidal and fungicidal activities .
Synthetic Flexibility :
- The triazolo[1,5-a]pyrimidine core is amenable to functionalization via nucleophilic substitution, thionation (e.g., using P₄S₁₀), and cyclocondensation reactions .
- Microwave-assisted synthesis and ionic liquid-mediated protocols improve yields for complex derivatives .
Biological Activity Trends :
- Vasodilation : B-series compounds with bulky para-substituents show superior inhibition of vascular contraction compared to smaller analogs .
- Herbicidal Activity : Thioacetamide derivatives disrupt plant growth at low concentrations, likely via inhibition of acetolactate synthase (ALS), a mechanism shared with sulfonylurea herbicides .
- Fungicidal Activity : Diheterocyclic derivatives (e.g., fused with oxadiazole) exhibit selective activity against Rhizoctonia solani, surpassing commercial fungicides like carbendazim .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. It exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its synthesis, biological activity, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C11H19N3
- Molecular Weight : 193.29 g/mol
- IUPAC Name : this compound
The structure features a fused ring system that enhances its lipophilicity and interaction with biological targets. The presence of methyl and isopropyl groups contributes to its unique properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Ring System | Fused triazole and pyrimidine rings |
| Substituents | Methyl groups at positions 5 and 7; isopropyl group at position 2 |
| Lipophilicity | Enhanced due to substituents |
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. By binding to the active sites of these enzymes, it modulates critical signaling pathways associated with cell proliferation and survival. This inhibition can lead to significant effects in cancer treatment and other diseases influenced by kinase activity.
Pharmacological Applications
- Anticancer Activity : The compound has shown promise as an anticancer agent due to its ability to inhibit kinases involved in tumor growth.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.
- Antimicrobial Activity : The compound may exhibit antimicrobial effects against various pathogens.
Study on Anticancer Properties
A study demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of kinase activity leading to apoptosis in cancer cells .
Antioxidant Activity Evaluation
Research indicated that derivatives of this compound possess antioxidant properties. The structure-activity relationship showed that specific substitutions enhance antioxidant efficacy .
Synthesis Methods
The synthesis of this compound typically involves the condensation of suitable pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-4-methylpyrazole with isopropyl derivatives under basic conditions.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Reactants | 3-amino-4-methylpyrazole + isopropyl derivative |
| Reaction Conditions | Basic medium; heating required |
| Yield | High yield reported in optimized conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
